molecular formula C16H21NO4S2 B2387996 (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448051-38-4

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2387996
CAS No.: 1448051-38-4
M. Wt: 355.47
InChI Key: GDUQLZHRFTVRBH-UHFFFAOYSA-N
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Description

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by sulfonylation to introduce the cyclopropylsulfonyl and phenylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reaction towards the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[321]octane apart is its unique bicyclic structure and the presence of both cyclopropylsulfonyl and phenylsulfonyl groups

Properties

IUPAC Name

3-(benzenesulfonyl)-8-cyclopropylsulfonyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c18-22(19,14-4-2-1-3-5-14)16-10-12-6-7-13(11-16)17(12)23(20,21)15-8-9-15/h1-5,12-13,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUQLZHRFTVRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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